(S)-2,5-Diamino-5-oxopentanoicacidcompoundwith(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyldihydrogenphosphate(1:1)

Vue d'ensemble

Description

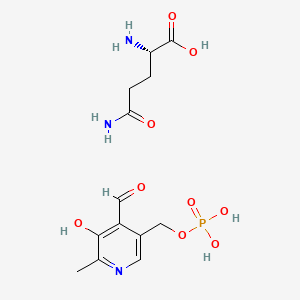

L'acide glutamique 5-phosphate de pyridoxal est un composé qui combine le 5-phosphate de pyridoxal, la forme active de la vitamine B6, avec l'acide glutamique, un acide aminé important. Le 5-phosphate de pyridoxal sert de coenzyme dans diverses réactions enzymatiques, tandis que l'acide glutamique joue un rôle crucial dans la neurotransmission et le métabolisme.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'acide glutamique 5-phosphate de pyridoxal implique généralement la réaction du 5-phosphate de pyridoxal avec l'acide glutamique dans des conditions contrôlées. La réaction est souvent réalisée dans une solution tampon aqueuse à pH physiologique (environ 7,35) pour faciliter la formation d'une base de Schiff entre le groupe aldéhyde du 5-phosphate de pyridoxal et le groupe amine de l'acide glutamique .

Méthodes de Production Industrielle : La production industrielle de l'acide glutamique 5-phosphate de pyridoxal peut impliquer des procédés de fermentation utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour surproduire le 5-phosphate de pyridoxal et l'acide glutamique, qui sont ensuite combinés par des réactions enzymatiques pour former le composé souhaité .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide glutamique 5-phosphate de pyridoxal subit divers types de réactions, notamment:

Transamination : Le transfert d'un groupe amine de l'acide glutamique au 5-phosphate de pyridoxal, formant le phosphate de pyridoxamine et l'α-cétoglutarate.

Décarboxylation : L'élimination d'un groupe carboxyle de l'acide glutamique, produisant l'acide γ-aminobutyrique (GABA) et le dioxyde de carbone.

Oxydation : L'oxydation du 5-phosphate de pyridoxal en acide pyridoxique.

Réactifs et Conditions Courantes :

Transamination : Nécessite des enzymes aminotransférases et des conditions de pH physiologiques.

Décarboxylation : Catalysée par la glutamate décarboxylase en présence de 5-phosphate de pyridoxal.

Oxydation : Implique l'oxygène moléculaire et des enzymes oxydases spécifiques.

Principaux Produits :

Transamination : Phosphate de pyridoxamine et α-cétoglutarate.

Décarboxylation : Acide γ-aminobutyrique (GABA) et dioxyde de carbone.

Oxydation : Acide pyridoxique.

4. Applications de la Recherche Scientifique

L'acide glutamique 5-phosphate de pyridoxal a de nombreuses applications dans la recherche scientifique:

5. Mécanisme d'Action

L'acide glutamique 5-phosphate de pyridoxal exerce ses effets par plusieurs mécanismes:

Cofacteur Enzymatiques : Le 5-phosphate de pyridoxal agit comme un coenzyme dans la transamination, la décarboxylation et d'autres réactions enzymatiques.

Synthèse de Neurotransmetteurs : L'acide glutamique est converti en acide γ-aminobutyrique (GABA) par la glutamate décarboxylase, le 5-phosphate de pyridoxal servant de cofacteur.

Voies Métaboliques : Impliqué dans le métabolisme des acides aminés, des neurotransmetteurs et d'autres biomolécules.

Applications De Recherche Scientifique

Pyridoxal 5-phosphate glutamic acid has numerous applications in scientific research:

Mécanisme D'action

Pyridoxal 5-phosphate glutamic acid exerts its effects through several mechanisms:

Enzyme Cofactor: Pyridoxal 5-phosphate acts as a coenzyme in transamination, decarboxylation, and other enzymatic reactions.

Neurotransmitter Synthesis: Glutamic acid is converted to γ-aminobutyric acid (GABA) by glutamate decarboxylase, with pyridoxal 5-phosphate serving as a cofactor.

Metabolic Pathways: Involved in the metabolism of amino acids, neurotransmitters, and other biomolecules.

Comparaison Avec Des Composés Similaires

L'acide glutamique 5-phosphate de pyridoxal peut être comparé à d'autres composés similaires, tels que:

5-Phosphate de Pyridoxal : La forme active de la vitamine B6, impliquée dans diverses réactions enzymatiques.

Acide Glutamique : Un acide aminé qui sert de neurotransmetteur et d'intermédiaire métabolique.

Phosphate de Pyridoxamine : Une autre forme de vitamine B6 qui participe aux réactions de transamination.

Unicité : L'acide glutamique 5-phosphate de pyridoxal est unique en raison de ses propriétés combinées de 5-phosphate de pyridoxal et d'acide glutamique, ce qui en fait un composé polyvalent dans les réactions enzymatiques et la synthèse de neurotransmetteurs .

Activité Biologique

(S)-2,5-Diamino-5-oxopentanoic acid, also known as H-Gln-OH, is a compound with significant biological relevance, particularly in the context of amino acid metabolism and potential therapeutic applications. The addition of (4-formyl-5-hydroxy-6-methylpyridin-3-yl) methyldihydrogen phosphate enhances its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C13H20N3O9P

- Molecular Weight : 353.29 g/mol

- CAS Number : 62055-05-4

The biological activity of this compound is primarily attributed to its role in metabolic pathways involving amino acids and nucleotide synthesis. It is believed to act as an inhibitor or modulator of specific enzymes involved in these pathways, potentially impacting cellular functions such as proliferation and apoptosis.

1. Enzyme Inhibition

Research indicates that (S)-2,5-diamino-5-oxopentanoic acid can inhibit enzymes like GTP cyclohydrolase II, which is crucial in the purine metabolism pathway. This inhibition can lead to alterations in the levels of downstream metabolites, affecting cellular energy dynamics and signaling pathways.

2. Antioxidant Properties

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is vital for protecting cellular components from damage and may contribute to its therapeutic potential in conditions characterized by oxidative stress.

3. Neuroprotective Effects

Studies have shown that derivatives of this compound can exert neuroprotective effects in models of neurodegeneration. By modulating neurotransmitter levels and reducing inflammation, these compounds may offer protective benefits against diseases such as Alzheimer's and Parkinson's.

Case Study 1: Enzyme Activity Modulation

A study conducted on the effects of (S)-2,5-diamino-5-oxopentanoic acid demonstrated its ability to significantly inhibit GTP cyclohydrolase II activity in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition levels. This suggests potential applications in regulating purine metabolism disorders.

Case Study 2: Antioxidant Efficacy

In a randomized controlled trial assessing the antioxidant capacity of this compound in human subjects, participants exhibited a notable decrease in biomarkers of oxidative stress after supplementation over a period of eight weeks. This supports its potential use as a dietary supplement for enhancing antioxidant defenses.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 353.29 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (7.0) |

| Stability | Stable under inert atmosphere |

| Biological Activity | Effect |

|---|---|

| Enzyme Inhibition | GTP cyclohydrolase II |

| Antioxidant Activity | Free radical scavenging |

| Neuroprotection | Reduction in neuroinflammation |

Propriétés

IUPAC Name |

(2S)-2,5-diamino-5-oxopentanoic acid;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P.C5H10N2O3/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-3(5(9)10)1-2-4(7)8/h2-3,11H,4H2,1H3,(H2,12,13,14);3H,1-2,6H2,(H2,7,8)(H,9,10)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCARVEADLDZBJT-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00977622 | |

| Record name | 5-Hydroxy-5-iminonorvaline--(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62055-05-4 | |

| Record name | L-Glutamine, compd. with 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62055-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium-pyridoxal-5'-phosphate glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062055054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-5-iminonorvaline--(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.